3-Amino-2,2-dimethyl-1-(2-methylthiolan-2-yl)propan-1-ol

Description

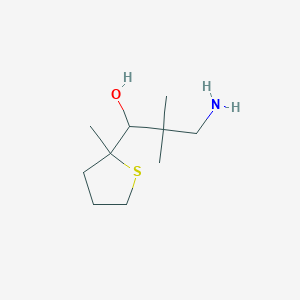

3-Amino-2,2-dimethyl-1-(2-methylthiolan-2-yl)propan-1-ol is a branched amino alcohol featuring a thiolan (tetrahydrothiophene) ring substituted with a methyl group. Its structure combines a primary amine, two methyl groups at the C2 position, and a sulfur-containing heterocycle. Key structural elements influencing its behavior include:

- Amino group: Impacts solubility and reactivity (e.g., hydrogen bonding, nucleophilicity).

- Thiolan ring: A saturated sulfur-containing ring, which may enhance lipophilicity and modulate electronic effects compared to aromatic sulfur heterocycles.

- Branched alkyl chain: The 2,2-dimethyl substitution likely reduces molecular flexibility and affects boiling points or crystallization tendencies.

Properties

Molecular Formula |

C10H21NOS |

|---|---|

Molecular Weight |

203.35 g/mol |

IUPAC Name |

3-amino-2,2-dimethyl-1-(2-methylthiolan-2-yl)propan-1-ol |

InChI |

InChI=1S/C10H21NOS/c1-9(2,7-11)8(12)10(3)5-4-6-13-10/h8,12H,4-7,11H2,1-3H3 |

InChI Key |

VXSHABXRBPBFRE-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCS1)C(C(C)(C)CN)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,2-dimethyl-1-(2-methylthiolan-2-yl)propan-1-ol typically involves multi-step organic reactions. One common method includes the alkylation of a thiolane derivative followed by the introduction of the amino and hydroxyl groups through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for efficiency. The use of continuous flow reactors and automated systems can enhance the production rate and consistency of the compound. Solvent extraction and purification techniques such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxyl group in 3-Amino-2,2-dimethyl-1-(2-methylthiolan-2-yl)propan-1-ol can undergo oxidation to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.

Substitution: The amino group can participate in substitution reactions, leading to the formation of amides or other nitrogen-containing compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like acyl chlorides or anhydrides are used for substitution reactions involving the amino group.

Major Products:

Oxidation: Ketones or aldehydes.

Reduction: Various reduced derivatives.

Substitution: Amides or other nitrogen-containing compounds.

Scientific Research Applications

Chemistry: 3-Amino-2,2-dimethyl-1-(2-methylthiolan-2-yl)propan-1-ol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules that can be used in various chemical reactions and processes.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing biological systems.

Medicine: The compound has potential applications in drug development. Its ability to interact with biological molecules makes it a candidate for the design of new pharmaceuticals.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 3-Amino-2,2-dimethyl-1-(2-methylthiolan-2-yl)propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The thiolane ring may also play a role in modulating the compound’s activity by providing steric hindrance or facilitating specific interactions.

Comparison with Similar Compounds

3-(Diethylamino)-2,2-dimethyl-propan-1-ol

Structure: Differs in the amino substitution (diethyl vs. primary amine) and lacks the thiolan ring. Key Properties:

| Property | Value | Source |

|---|---|---|

| Molar Mass | 159.27 g/mol | |

| Density | 0.875 g/cm³ | |

| Flash Point | 73.9°C | |

| Physical State | Clear liquid |

Comparison :

- Reactivity: The tertiary diethylamino group reduces nucleophilicity compared to the primary amine in the target compound.

- Safety : Requires respiratory and skin protection due to uncharacterized toxicity .

- Lipophilicity : Higher alkyl content (diethyl) may increase lipophilicity relative to the thiolan-containing compound.

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

Structure: Contains a methylamino group and an aromatic thiophene ring instead of thiolan . Key Differences:

- Reactivity : Thiophene’s conjugation may lead to electrophilic substitution reactions, absent in thiolan.

- Physical State : Likely solid (common for aromatic alcohols), contrasting with the target compound’s liquid or low-melting-point behavior (inferred from branched analogs).

3-(Dimethylamino)-2-methyl-1,1-bis(2-methylphenyl)propan-1-ol

Structure: Bulky aromatic substituents and a dimethylamino group (C20H27NO) . Comparison:

- Steric Effects : The bis(2-methylphenyl) groups drastically increase steric hindrance, reducing solubility in polar solvents compared to the target compound.

- Molecular Weight : Higher molar mass (297.44 g/mol vs. ~215–250 g/mol estimated for the target compound) may correlate with higher melting/boiling points.

- Electronic Effects : Aromatic rings introduce π-π interactions, absent in the aliphatic thiolan system.

General Alcohol Comparisons (Propan-1-ol, Butanols)

While simpler alcohols lack amino or sulfur groups, their boiling points illustrate structural effects:

| Compound | Boiling Point (°C) | Branching Effect |

|---|---|---|

| Propan-1-ol | 97 | Linear |

| Butan-1-ol | 118 | Linear |

| Butan-2-ol | 99.5 | Branched |

Relevance to Target Compound :

- Branching (2,2-dimethyl) in the target compound likely lowers boiling points compared to linear analogs, similar to butan-2-ol vs. butan-1-ol .

Biological Activity

3-Amino-2,2-dimethyl-1-(2-methylthiolan-2-yl)propan-1-ol, a compound characterized by its unique structural features including a thiolane ring and an amino alcohol group, has garnered interest for its potential biological activities. This article explores the biological properties, synthesis, and potential applications of this compound based on available research findings.

The molecular formula of this compound is , with a molecular weight of approximately 203.35 g/mol. The presence of both an amino group and a thiolane ring suggests that this compound may exhibit significant biological interactions, particularly in medicinal chemistry.

The mechanism by which this compound exerts its biological effects likely involves interaction with cellular targets such as enzymes or receptors. The amino alcohol functionality may facilitate binding to these targets, potentially leading to inhibition of vital processes in pathogens.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes:

- Formation of the thiolane ring.

- Introduction of the amino alcohol group through nucleophilic substitution reactions.

- Purification steps to isolate the desired compound.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Amino-2,2-dimethylpropanol | Simple amino alcohol | Lacks thiolane ring |

| 2-Phenyl-2-(thiolan-3-yl)aminoethanol | Contains phenyl group | Aromatic character enhances reactivity |

| 3-Dimethylamino-2,2-dimethylpropanol | Tertiary amine without thiolane | More basic due to dimethylamino group |

| 3-Amino-2,2-dimethylthiazolidine | Thiazolidine instead of thiolane | Different heterocyclic structure |

This comparison highlights the unique structural attributes of this compound that may confer distinct biological activities compared to other similar compounds.

Case Studies

While specific case studies directly examining the biological activity of this compound are scarce, research on structurally related compounds provides insight into its potential applications:

- Antibacterial Activity : Studies on amino alcohols show promising results against Gram-positive and Gram-negative bacteria.

- Antiviral Properties : Similar compounds have been investigated for their ability to inhibit viral replication.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.